23-Hydroxybetulin

概要

説明

23-Hydroxybetulin is a naturally occurring triterpenoid compound derived from the bark of Betula alba L. It belongs to the lupane-type triterpenoids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and its role as a precursor for the synthesis of various bioactive derivatives .

準備方法

Synthetic Routes and Reaction Conditions: 23-Hydroxybetulin can be synthesized from betulin, another triterpenoid found in birch bark. The synthesis involves the hydroxylation of betulin at the 23rd carbon position. One common method includes the use of formic acid and hydrogen peroxide as reagents to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of betulin from birch bark, followed by chemical modification. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate. The extracted betulin is then subjected to hydroxylation reactions under controlled conditions to yield this compound .

化学反応の分析

Types of Reactions: 23-Hydroxybetulin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form betulinic acid, a compound with notable anticancer properties.

Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.

Substitution: Substitution reactions, such as esterification, can introduce different functional groups, enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acid chlorides or anhydrides are used for esterification reactions.

Major Products Formed:

Betulinic Acid: Formed through oxidation.

23-Hydroxyallobetulin: Formed by rearrangement and reduction reactions.

科学的研究の応用

Antitumor Activity

23-Hydroxybetulin has been extensively studied for its antitumor properties. Research indicates that it can induce apoptosis in various cancer cell lines through mitochondrial pathways. A notable study demonstrated that derivatives of this compound exhibited potent cytotoxicity against multiple cancer cell lines, including:

- A549 (lung carcinoma)

- BEL-7402 (hepatocellular carcinoma)

- B16 (melanoma)

- HL-60 (human promyelocytic leukemia)

The most potent derivative showed an IC50 value of 8.35 µM against HL-60 cells, comparable to established chemotherapeutics like cyclophosphamide and 5-fluorouracil in vivo .

Comparative Efficacy

The efficacy of this compound derivatives has been compared to other known compounds. For instance, modifications at the C-28 position of the molecule resulted in enhanced cytotoxicity against cancer cells compared to the parent compound . The structure-activity relationship studies highlight that certain modifications can significantly improve pharmacological profiles.

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | HL-60 | 8.35 | Comparable to cyclophosphamide |

| C-28 Ester Derivative | B16 | <10 | More potent than this compound |

| Betulinic Acid | Various | >20 | Less effective than derivatives |

Antiviral Properties

In addition to its anticancer potential, this compound has shown promise as an antiviral agent. Research indicates that it possesses activity against HIV, making it a candidate for further exploration in antiviral therapies . The compound's ability to inhibit viral replication while exhibiting low toxicity towards host cells is particularly noteworthy.

Case Studies

Several case studies have documented the effectiveness of this compound in both laboratory settings and preliminary clinical trials:

- HIV Inhibition : A study demonstrated that derivatives of this compound could inhibit HIV replication in vitro without significant cytotoxicity to T-cells.

- Combination Therapies : Research suggests that combining this compound with other antiviral agents may enhance therapeutic efficacy, potentially leading to more effective treatment regimens for HIV patients.

作用機序

The mechanism of action of 23-Hydroxybetulin involves multiple molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.

Anticancer Activity: It induces apoptosis in cancer cells by activating the peroxisome proliferator-activated receptor-gamma pathway and increasing mitochondrial reactive oxygen species production.

Antiviral Activity: It interferes with viral replication processes.

類似化合物との比較

Betulin: A precursor to 23-Hydroxybetulin, known for its anti-inflammatory and anticancer properties.

Betulinic Acid: An oxidized form of this compound with potent anticancer activity.

Allobetulin: A rearranged derivative of betulin with unique biological activities.

Uniqueness of this compound: this compound stands out due to its specific hydroxylation at the 23rd carbon, which imparts unique biological properties. Its ability to serve as a versatile precursor for various bioactive derivatives makes it a valuable compound in medicinal chemistry .

生物活性

23-Hydroxybetulin (23-HBA) is a triterpenoid compound derived from betulinic acid, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

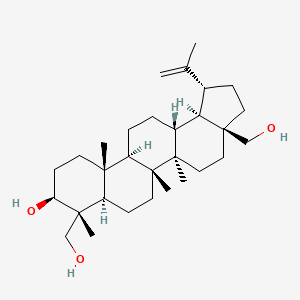

Chemical Structure and Derivatives

This compound is structurally similar to betulinic acid, featuring a hydroxyl group at the C-23 position. This modification enhances its pharmacological properties. Various derivatives of 23-HBA have been synthesized to improve its efficacy against cancer cells.

Table 1: Summary of this compound Derivatives and Their Antitumor Activities

| Compound | Structure Modification | IC50 (μM) | Cell Line Tested | Reference |

|---|---|---|---|---|

| 6i | C-28 ester derivative | 8.35 | HL-60 | |

| 6g | C-28 amide derivative | 10.47 | HL-60 | |

| 6e | C-23 modified | 2.14 | A2780 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. The compound's derivatives have been tested for their antiproliferative effects, demonstrating that modifications can lead to enhanced potency.

In Vitro Studies

In vitro studies using the MTT assay have shown that several derivatives of 23-HBA possess superior cytotoxicity compared to the parent compound. For instance, compound 6i demonstrated an IC50 value of 8.35 μM against HL-60 cells, indicating potent antitumor activity comparable to established chemotherapeutics like cyclophosphamide and 5-fluorouracil in vivo .

The mechanisms underlying the antitumor effects of this compound involve several pathways:

- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells by modulating key proteins involved in apoptosis regulation. For example, compound 6e was found to downregulate Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), leading to increased caspase activation .

- Reactive Oxygen Species (ROS) Generation : Compounds derived from 23-HBA can increase intracellular ROS levels, contributing to oxidative stress and subsequent cell death in cancer cells .

- Inhibition of Key Signaling Pathways : Some derivatives inhibit critical signaling pathways such as MEK/ERK and PI3K/Akt, which are often dysregulated in cancer .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives in preclinical models:

- Study on Compound 6i : Tested against H22 liver tumors in mice, compound 6i exhibited significant antitumor activity with results comparable to cyclophosphamide, suggesting its potential as a chemotherapeutic agent .

- In Vivo Efficacy of Compound 6g : This derivative showed promising results against B16 melanoma in mice, with an IC50 value of 10.47 μM , reinforcing its potential for further development as an anticancer drug .

特性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3/t20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMKDBZGQWXPAZ-MZFJGDBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the analytical significance of 23-Hydroxybetulin in studying traditional Cree medicine?

A1: this compound serves as a key analytical target in understanding the chemical composition of Sorbus decora and Sorbus americana bark, which are traditionally used by the Eeyou Istchee Cree First Nation for medicinal purposes []. A validated RP-HPLC-ELSD method enables the identification and quantification of this compound alongside other lupane- and ursane-type terpenes in these plants []. This method provides valuable insights into the potential active constituents responsible for the reported antidiabetic effects of these traditional remedies [].

Q2: How abundant is this compound in Sorbus decora and Sorbus americana bark, and does its concentration vary geographically?

A2: Research indicates that this compound is a major triterpene component found in both Sorbus decora and Sorbus americana bark, present at milligram levels []. Interestingly, the study found comparable levels of this compound in plant samples collected from four different geographic locations, including inland and coastal Cree communities in northern Quebec []. This suggests a consistent phytochemical profile across different populations of these Sorbus species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。